molecular formula C17H17N3O2 B5303872 5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5303872
M. Wt: 295.34 g/mol
InChI Key: SWPQQYGSWKHUQS-UHFFFAOYSA-N
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Description

5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a pyrrolidine derivative with a phenyl and pyridine substituent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenylpyridine derivatives: Compounds with phenyl and pyridine groups but different core structures.

Uniqueness

5-OXO-1-PHENYL-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-10-13(12-20(16)15-7-2-1-3-8-15)17(22)19-11-14-6-4-5-9-18-14/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQQYGSWKHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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